N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, a pyrrolidine ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base, such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving a suitable precursor, such as a pyridine aldehyde or ketone.
Coupling of the Pyridine and Pyrrolidine Rings: The final step involves coupling the pyridine and pyrrolidine rings through a nucleophilic substitution reaction, typically using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various nucleophiles replacing the tosyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also contains a pyridine ring and has been studied for its antifungal properties.
N-(pyridin-2-yl)amides: These compounds have been synthesized from α-bromoketones and 2-aminopyridines and have various medicinal applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of both pyridine and pyrrolidine rings, as well as the tosyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N3O2S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-butyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-3-4-13-21-20-18(7-5-14-22-20)19-8-6-15-23(19)26(24,25)17-11-9-16(2)10-12-17/h5,7,9-12,14,19H,3-4,6,8,13,15H2,1-2H3,(H,21,22) |
InChI Key |
MPSULXZKPIQHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.